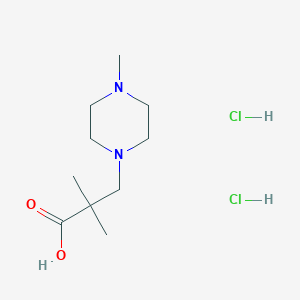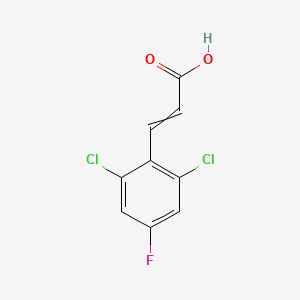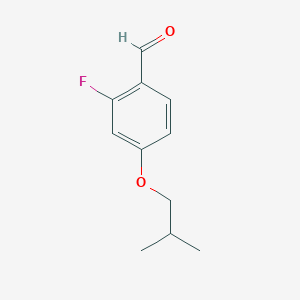
tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate
説明
作用機序
Target of Action
Tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate, also known as NH2-PEG2-CH2-Boc, is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
As a PROTAC linker, this compound forms a bridge between the target protein and the E3 ubiquitin ligase . This allows the ligase to ubiquitinate the target protein, marking it for degradation by the proteasome . This mechanism allows for the selective removal of specific proteins from the cell.
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By tagging specific proteins for degradation, PROTACs can modulate the levels of these proteins, influencing various cellular processes.
Pharmacokinetics
Absorption, Distribution, Metabolism, and Excretion (ADME) properties would be expected to influence the bioavailability of the PROTAC. These properties would be influenced by factors such as the compound’s molecular weight (233.31 g/mol) and its physical form .
Result of Action
The result of the action of this compound is the degradation of the target protein . This can have various effects at the molecular and cellular level, depending on the function of the target protein. For example, if the target protein is a key player in a disease process, its degradation could potentially halt or reverse the disease.
生化学分析
Biochemical Properties
Tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as a PEG-based PROTAC linker, which can be used in the synthesis of PROTACs . This interaction involves the formation of covalent bonds with target proteins, leading to their degradation. The compound’s ability to form stable complexes with enzymes and proteins makes it a valuable tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as keeping it in a dark place, under an inert atmosphere, and storing it in a freezer at temperatures below -20°C . These conditions help maintain the compound’s efficacy in in vitro and in vivo studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate typically involves the reaction of tert-butyl bromoacetate with 3-(2-aminoethoxy)propanol in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification
特性
IUPAC Name |
tert-butyl 2-[3-(2-aminoethoxy)propoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO4/c1-11(2,3)16-10(13)9-15-7-4-6-14-8-5-12/h4-9,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZMKPMLVHFHOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[2-(tert-Butyldimethylsilanyloxy)ethoxy]propionaldehyde](/img/structure/B1412750.png)
![4-[6-(3-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412751.png)



![N-[2-(4-Iodophenoxy)ethyl]acetamide](/img/structure/B1412758.png)




![(6S)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B1412769.png)

